Telbivudine vs. Lamivudine: Superior Viral Load Reduction and Lower Resistance Rates at 104 Weeks in Phase III Trial
In a randomized, double-blind, phase III clinical trial (n=332) comparing telbivudine (600 mg/day) to lamivudine (100 mg/day) over 104 weeks, telbivudine demonstrated statistically superior HBV DNA suppression [1]. The mean reduction in HBV DNA from baseline was −5.48 log10 copies/mL for telbivudine compared to −4.00 log10 copies/mL for lamivudine, a difference of −1.49 log10 copies/mL (p < 0.0001). Furthermore, the cumulative probability of genotypic drug resistance through week 104 was lower with telbivudine (15.4%) than with lamivudine (23.6%) [1].
| Evidence Dimension | HBV DNA Reduction from Baseline |
|---|---|
| Target Compound Data | -5.48 log10 copies/mL |
| Comparator Or Baseline | Lamivudine: -4.00 log10 copies/mL |
| Quantified Difference | -1.49 log10 copies/mL (95% CI -2.2 to -0.8; p < 0.0001) |
| Conditions | Randomized, double-blind, phase III trial in Chinese patients with chronic hepatitis B; treatment for 104 weeks; telbivudine 600 mg/day vs lamivudine 100 mg/day. |
Why This Matters
The >1.5 log greater viral suppression and lower resistance rate directly translate to superior long-term virologic control, a primary criterion for selecting telbivudine over lamivudine in both clinical and research contexts.
- [1] Jia J, et al. Two-year results of a randomized, phase III comparative trial of telbivudine versus lamivudine in Chinese patients. Hepatol Int. 2012;6(1):204-212. Intention-to-treat analysis at week 104. View Source
